Nitrocaphane

Vue d'ensemble

Description

Le Nitrocaphane est un nouvel agent pharmaceutique prometteur qui a suscité un intérêt considérable ces dernières années en raison de ses avantages thérapeutiques potentiels. Connu sous son nom commercial NitroCaph, le médicament fait actuellement l’objet de recherches par plusieurs institutions de recherche de premier plan, notamment les National Institutes of Health et divers laboratoires pharmaceutiques de premier plan en Europe et en Asie . Le this compound appartient à la catégorie des médicaments nitrohétérocycliques, qui sont des composés contenant un groupe nitro lié à une structure cyclique hétérocyclique . Initialement, le this compound a été développé pour son potentiel à traiter certains types de cancer, en particulier ceux qui sont résistants aux traitements conventionnels . Des recherches en cours ont révélé qu’il pourrait avoir une gamme d’applications plus large, notamment le traitement des maladies inflammatoires chroniques et de certaines infections bactériennes .

Méthodes De Préparation

La préparation du Nitrocaphane implique plusieurs voies de synthèse et conditions de réaction. Une méthode implique la réaction de bromation pour synthétiser le NCIV, suivie d’une réaction de substitution nucléophile pour synthétiser le NCV, et enfin une étape de chloration . Une autre méthode implique la préparation d’un lipide de this compound pour supprimer les tumeurs, qui est préparé proportionnellement à partir de this compound, de phosphatide, de cholestérol et d’additifs de support par la méthode de remplissage à l’alcool, la méthode de dispersion de film, la méthode d’évaporation en phase inverse, la méthode d’extrusion ou la méthode mécanique .

Analyse Des Réactions Chimiques

Le Nitrocaphane subit divers types de réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Les réactifs et conditions courantes utilisés dans ces réactions comprennent l’activation bioréductrice dans des conditions hypoxiques, ce qui conduit à la formation d’espèces réactives de l’oxygène . Ces espèces réactives de l’oxygène endommagent les composants cellulaires tels que l’ADN, les protéines et les lipides, déclenchant finalement la mort cellulaire apoptotique dans les cellules cancéreuses . Les principaux produits formés à partir de ces réactions comprennent l’ADN, les protéines et les lipides endommagés, qui contribuent aux effets thérapeutiques du composé .

Applications de la recherche scientifique

Le this compound a une large gamme d’applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier les médicaments nitrohétérocycliques et leurs mécanismes d’action . En biologie, il est utilisé pour étudier les effets du stress oxydatif et des dommages à l’ADN sur les processus cellulaires . En médecine, le this compound fait l’objet de recherches pour son potentiel à traiter divers types de cancer, de maladies inflammatoires chroniques et d’infections bactériennes . Dans l’industrie, il est utilisé dans le développement de nouveaux produits pharmaceutiques et d’agents thérapeutiques .

Applications De Recherche Scientifique

Nitrocaphane has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nitroheterocyclic drugs and their mechanisms of action . In biology, it is used to study the effects of oxidative stress and DNA damage on cellular processes . In medicine, this compound is being investigated for its potential to treat various types of cancer, chronic inflammatory diseases, and bacterial infections . In industry, it is used in the development of new pharmaceuticals and therapeutic agents .

Mécanisme D'action

Le mécanisme d’action du Nitrocaphane est multiforme et implique plusieurs voies biochimiques. Le médicament exerce principalement ses effets en induisant un stress oxydatif dans les cellules cancéreuses . Le groupe nitro du this compound subit une activation bioréductrice dans des conditions hypoxiques, conduisant à la formation d’espèces réactives de l’oxygène . Ces espèces réactives de l’oxygène endommagent les composants cellulaires tels que l’ADN, les protéines et les lipides, déclenchant finalement la mort cellulaire apoptotique dans les cellules cancéreuses . En plus d’induire un stress oxydatif, le this compound inhibe des enzymes spécifiques essentielles à la réparation de l’ADN, telles que la poly(ADP-ribose) polymérase . De plus, le this compound module les voies inflammatoires en inhibant l’activité du facteur nucléaire-kappa B, en réduisant la production de cytokines pro-inflammatoires et en favorisant les voies apoptotiques .

Comparaison Avec Des Composés Similaires

Le Nitrocaphane est unique parmi les médicaments nitrohétérocycliques en raison de son mécanisme d’action multiforme et de sa large gamme d’applications thérapeutiques . Des composés similaires comprennent d’autres médicaments nitrohétérocycliques qui contiennent un groupe nitro lié à une structure cyclique hétérocyclique . La capacité du this compound à induire un stress oxydatif, à inhiber les enzymes de réparation de l’ADN et à moduler les voies inflammatoires le distingue des autres composés de cette catégorie .

Propriétés

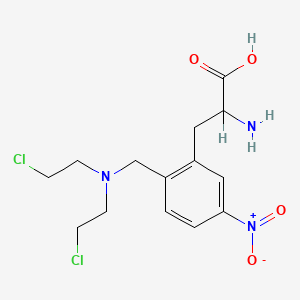

IUPAC Name |

2-amino-3-[2-[bis(2-chloroethyl)aminomethyl]-5-nitrophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2N3O4/c15-3-5-18(6-4-16)9-10-1-2-12(19(22)23)7-11(10)8-13(17)14(20)21/h1-2,7,13H,3-6,8-9,17H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBTZMUIBMIPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)CN(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201201485 | |

| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54940-95-3 | |

| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54940-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrocaphane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054940953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrocaphane/3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROCAPHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BMN3HZW9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.